3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline
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Overview
Description
3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline is a chemical compound with the molecular formula C15H15ClN2 and a molecular weight of 258.74 g/mol . This compound is known for its unique structure, which includes a quinoline ring system fused with an aniline moiety. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline typically involves the reaction of 3,4-dihydroquinoline with 3-chloroaniline under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents . The reaction conditions often require a base, a solvent like toluene or ethanol, and a temperature range of 80-100°C. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline structure.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline has several applications in scientific research:
Medicine: While not used directly in medicine, it serves as a precursor for the development of potential therapeutic agents.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline involves its interaction with various molecular targets. The quinoline ring system is known to bind with high affinity to multiple receptors, influencing pathways related to cell signaling and gene expression . This binding can result in various biological effects, such as antimicrobial or anticancer activity, depending on the specific derivative and its target.
Comparison with Similar Compounds
3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline can be compared to other quinoline derivatives, such as:
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Used as an antiprotozoal agent.
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
3-chloro-4-(3,4-dihydro-2H-quinolin-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-13-10-12(17)7-8-15(13)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPXKUPFCQTEMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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